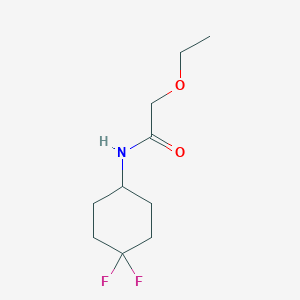

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and characteristics of similar structures. For instance, the study of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide provides information on the hydrogen bonding in crystals and solutions of a structurally related compound . Additionally, the research on perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] offers data on the reactivity of a compound with a similar functional group, which could be relevant for understanding the chemical reactions of this compound .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the synthesis of related compounds involves direct fluorination techniques and the use of sodium salt precursors . These methods could potentially be adapted for the synthesis of this compound, taking into account the need for specific reagents and conditions that would favor the introduction of the ethoxyacetamide group to the difluorocyclohexyl moiety.

Molecular Structure Analysis

While the molecular structure of this compound is not analyzed in the papers, the structure of a related compound, N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, has been studied using IR spectroscopy and quantum chemical simulation . These techniques could be applied to this compound to determine its molecular geometry, electronic structure, and potential interaction sites for hydrogen bonding or other intermolecular forces.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of this compound specifically. However, the reactivity of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] with various substrates under mild conditions suggests that this compound may also undergo reactions with nucleophiles, given the presence of an acetamide group which could act as an electrophile . The fluorine atoms may also influence the reactivity, potentially leading to selective fluorination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the study of similar compounds can provide insights into the expected properties. For example, the presence of fluorine atoms typically increases the compound's stability and could affect its boiling point, solubility, and reactivity . The acetamide group may contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding .

Aplicaciones Científicas De Investigación

Scientific research surrounding N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide focuses on its utility in various chemical syntheses and the exploration of its pharmacological potential. This compound is a part of broader studies on difluorinated cyclohexyl and acetamide derivatives, which are of interest due to their unique chemical properties and potential applications in medicinal chemistry and materials science.

Applications in Chemical Synthesis

One area of application is in the synthesis of fluorinated compounds. For example, Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a related compound, demonstrates the ability to selectively fluorinate various substrates under mild conditions, showcasing the utility of fluorinated acetamides in organic synthesis (Banks, Besheesh, & Tsiliopoulos, 1996). Additionally, Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides serve as precursors to difluoroazetidinones, highlighting the potential of difluorinated compounds in creating novel cyclic structures (Bordeau, Frébault, Gobet, & Picard, 2006).

Pharmacological Potential

In the realm of pharmacology, derivatives of arylcyclohexylamines, including those with structural similarities to this compound, are studied for their dissociative effects and potential as new psychoactive substances. Such compounds have been investigated for their mechanisms of action, particularly their antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is relevant in the context of designing new therapeutics (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Mecanismo De Acción

Target of Action

The primary target of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide is the family of poly (ADP-ribose) polymerases (PARPs), which consists of 17 members . These proteins play a crucial role in various cellular processes, including DNA replication and repair .

Mode of Action

This compound interacts with its targets by inhibiting the activity of PARP proteins . This inhibition suppresses DNA repair through a mechanism known as “PARP trapping”, which is a significant treatment option for cancer .

Biochemical Pathways

The inhibition of PARP proteins by this compound affects the DNA repair pathways . This disruption leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair mechanisms .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by these properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of DNA damage and the inhibition of DNA repair . This leads to the death of cancer cells, particularly those with deficiencies in DNA repair mechanisms .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-2-15-7-9(14)13-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPQMMIVYNKWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)

![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

![{1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazol-4-yl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2555717.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)

![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)